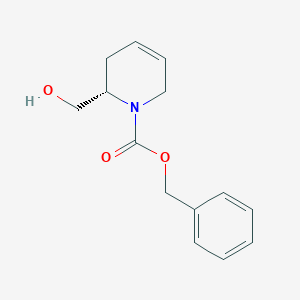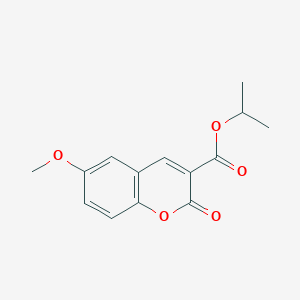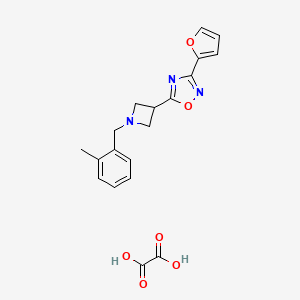![molecular formula C13H21NO2 B2722271 2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole CAS No. 2123350-10-5](/img/structure/B2722271.png)
2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole is a complex organic compound that features a unique combination of cyclopentane, pyrrole, and tetrahydropyran rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole typically involves multi-step organic reactions. One common approach is to start with the cyclopentane and pyrrole precursors, followed by the introduction of the tetrahydropyran ring through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.
化学反应分析
Types of Reactions
2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl group, using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or alkanes.
Substitution: The major products depend on the nucleophile used but can include ethers or amines.
科学研究应用
2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved often include signal transduction mechanisms that result in the desired biological response.
相似化合物的比较
Similar Compounds
- Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide
- Tetrahydro-2H-pyran-4-carbonyl chloride
- 2-Methoxytetrahydropyran
Uniqueness
2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole is unique due to its specific combination of cyclopentane, pyrrole, and tetrahydropyran rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, setting it apart from other similar compounds.
属性
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-13(10-4-6-16-7-5-10)14-8-11-2-1-3-12(11)9-14/h10-12H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWROHMCPPAIGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(4-BENZYLPIPERAZIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2722190.png)
![trans-4-[(6-Methylpyridin-3-yl)oxy]oxolan-3-ol](/img/structure/B2722191.png)
![2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2722193.png)
![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2722194.png)

![1-(4-tert-butylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2722198.png)

![3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2722202.png)
![(2E)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2722203.png)


![N-[1-(3-Fluoro-4-pyridin-3-yloxyphenyl)ethyl]prop-2-enamide](/img/structure/B2722206.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-chlorophenyl)propanamide](/img/structure/B2722207.png)
![2-{[(Propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B2722209.png)
